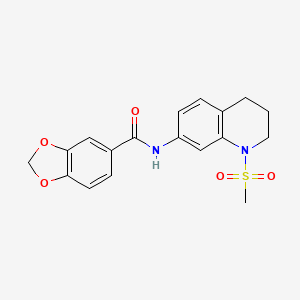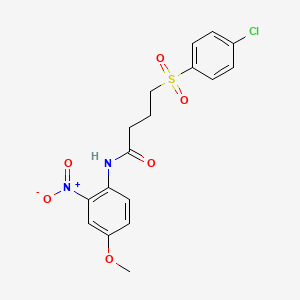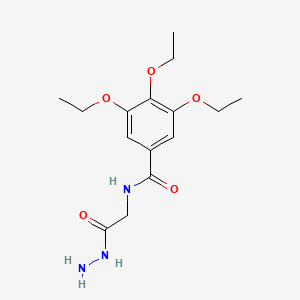![molecular formula C13H19N3OS3 B2587868 2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 338394-30-2](/img/structure/B2587868.png)
2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18F3N3OS3/c1-3-23-12 (24-4-2)11 (21)19-20-13 (22)18-10-7-5-6-9 (8-10)14 (15,16)17/h5-8,12H,3-4H2,1-2H3, (H,19,21) (H2,18,20,22) . This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.Scientific Research Applications
Antineoplastic Activity
The synthesis and evaluation of various hydrazine derivatives, including those structurally related to 2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide, have demonstrated significant antineoplastic activity. These compounds, by undergoing specific activations, have shown pronounced activity against several types of leukemia and solid tumors, including melanoma and lung carcinoma. This suggests their potential as targeted cancer therapies, exploiting unique cellular environments such as hypoxia within tumors to enhance therapeutic indices (Shyam et al., 1993; Baumann et al., 2010).
Coordination Compounds and Catalysis
Research into coordination compounds of copper and nickel with N,N′-[4,4′-(perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]-bis[2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide] and its derivatives, which are structurally similar to this compound, has led to insights into their potential for inhibiting the growth of cancer cells, such as myeloid leukemia cells. Additionally, these compounds have been studied for their catalytic activity in reactions such as olefin cyclopropanation, highlighting their versatility in both biological and chemical applications (Pakhontsu et al., 2014; Youssef et al., 2009).
Antioxidant Activity
Derivatives of hydrazinecarbothioamide, closely related to this compound, have been synthesized and evaluated for their antioxidant activity. These studies have discovered compounds with excellent to good antioxidant activities, providing a basis for further exploration of their potential in combating oxidative stress-related diseases (Bărbuceanu et al., 2014).
Antimicrobial and Anticancer Properties
Novel compounds synthesized from hydrazinecarbothioamides, similar in structure to this compound, have demonstrated promising antimicrobial and anticancer properties. These compounds have shown the ability to inhibit the growth of various bacterial strains and cancer cell lines, indicating their potential as dual-purpose therapeutic agents (Hossain et al., 2012).
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
1-[[2,2-bis(ethylsulfanyl)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS3/c1-3-19-12(20-4-2)11(17)15-16-13(18)14-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWPCVSUYHCRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)NNC(=S)NC1=CC=CC=C1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587787.png)
![9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2587788.png)
![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)
![(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide](/img/structure/B2587793.png)


![N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2587796.png)
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2587797.png)


![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2587804.png)
